molecular formula C10H12FNO3 B13541070 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid

2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid

Cat. No.: B13541070
M. Wt: 213.21 g/mol
InChI Key: WNWTWYOBFIJWAK-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acid derivatives and halogenated aromatic compounds under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with amino acid decarboxylase enzymes, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine and methoxy groups in 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. These features make it distinct from its analogs and valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)

InChI Key

WNWTWYOBFIJWAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CC(C(=O)O)N

Origin of Product

United States

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